molecular formula C10H14N4O4 B1339602 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate CAS No. 866363-70-4

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate

Cat. No. B1339602
CAS RN: 866363-70-4
M. Wt: 254.24 g/mol
InChI Key: FVWGCTQOFSJEDB-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is a click linker for antibody-drug-conjugation (ADC) .


Synthesis Analysis

The synthesis of related compounds involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The removal of the Boc group with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide gives amine derivatives .


Molecular Structure Analysis

The molecular structure of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate involves a pyrrolidin-1-yl group and a 6-azidohexanoate group .


Chemical Reactions Analysis

The compound is used as a linker in antibody-drug conjugations (ADCs), which are designed to selectively deliver cytotoxic agents to tumor cells .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.24 g/mol . It has a topological polar surface area of 78 Ų and a rotatable bond count of 8 . The compound has a complexity of 373 .

Scientific Research Applications

Antibody-Drug Conjugation (ADC) Linker

This compound is used as a click linker for ADCs, which are designed to target and deliver cytotoxic drugs to cancer cells specifically. It plays a crucial role in the stability and efficacy of ADCs .

Protein Degradation

It has been shown to selectively degrade specific proteins like KRAS G12D/V and MDM2, which are involved in cancer signaling pathways. This application is crucial for developing targeted cancer therapies .

Monoclonal Antibody Production

The compound is part of ongoing efforts to improve monoclonal antibody production, which is essential for medication supply and reducing medical costs. It contributes to the robustness and productivity of host cells used in antibody production .

Anticonvulsant Research

Researchers have explored derivatives of this compound for potential anticonvulsant properties, which could lead to new treatments for epilepsy and seizure disorders .

Antinociceptive Activity

There is research into the antinociceptive (pain-relieving) activity of new hybrid compounds derived from this chemical, which could have implications for pain management therapies .

Synthesis of Hybrid Compounds

The compound is used in the synthesis of new hybrid compounds that exhibit both anticonvulsant and antinociceptive activities, representing a dual therapeutic approach .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c11-13-12-7-3-1-2-4-10(17)18-14-8(15)5-6-9(14)16/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWGCTQOFSJEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469149
Record name 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate

CAS RN

866363-70-4
Record name 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate enable the labeling of antibodies for immunofluorescence?

A1: 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate acts as a linker molecule. It contains two key functional groups:

    Q2: What are the advantages of using click chemistry for immunofluorescence compared to traditional methods like NHS-FITC or NHS-rhodamine labeling?

    A2: The click chemistry-based immunofluorescence method, employing 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate, offers several advantages over traditional NHS-ester based labeling:

    • Improved sensitivity: The study demonstrated that azide-labeled IgG exhibited comparable sensitivity and specificity to NHS-FITC or NHS-rhodamine-labeled antibodies [].

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